Pivaloylcarnitine
Description
Properties
CAS No. |
98299-38-8 |
|---|---|
Molecular Formula |
C12H23NO4 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
3-(2,2-dimethylpropanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)11(16)17-9(7-10(14)15)8-13(4,5)6/h9H,7-8H2,1-6H3 |
InChI Key |
YICAQFPUDACYGQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CC(C)(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Other CAS No. |
98299-38-8 |
Synonyms |
pivaloyl carnitine pivaloylcarnitine |
Origin of Product |
United States |
Scientific Research Applications
Chemistry Applications
Pivaloylcarnitine serves as a valuable model compound in the study of esterification and hydrolysis reactions. Its structural characteristics allow researchers to investigate the kinetics and mechanisms underlying these fundamental chemical processes.
| Application | Description |
|---|---|
| Model Compound | Used to study esterification and hydrolysis reactions. |
Biological Applications
In biological research, this compound is investigated for its role in carnitine metabolism and transport within cells. It is particularly significant in understanding how fatty acids are transported into mitochondria for energy production.
- Carnitine Metabolism: this compound is involved in the metabolic pathways that regulate carnitine levels in the body.
- Transport Mechanisms: It is transported via the human kidney carnitine transporter OCTN2, which is inhibited by L-carnitine.
Medical Applications
This compound has been explored as a potential biomarker for carnitine deficiency and related metabolic disorders. A notable case study involving pediatric patients demonstrated its significance:
- Case Study: In a study involving pediatric patients with hypocarnitinemia, this compound levels were significantly elevated, accounting for over 70% of total serum carnitine. This was observed in two patients who had received pivalate-containing antibiotics. The normalization of serum free carnitine levels occurred after treatment cessation, highlighting the compound's role in diagnosing metabolic disorders linked to antibiotic use .
| Patient | Serum Free Carnitine (µmol/l) | Serum this compound (µmol/l) | Percentage of Total Carnitine |
|---|---|---|---|
| Patient 1 | 1.0 | 3.7 | >70% |
| Patient 2 | 0.4 | 1.6 | >70% |
Industrial Applications
In the pharmaceutical industry, this compound is utilized in the development of prodrugs aimed at improving the bioavailability of therapeutic agents. Its ability to enhance drug delivery systems makes it a compound of interest for formulating medications that require better absorption.
Case Studies on Tissue Specificity
Research has demonstrated varying levels of this compound across different tissues:
- In studies involving rats treated with pivalate-containing antibiotics, this compound was detected at high levels in the kidneys, while lower concentrations were found in the liver and heart . This tissue specificity underscores the compound's metabolic implications.
| Tissue | This compound Concentration (nmol/g) |
|---|---|
| Kidney | 104.2 ± 33.8 |
| Heart | 26.8 ± 16.8 |
| Liver | 9.6 ± 3.3 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pivaloylcarnitine belongs to the C5-acylcarnitine group, which includes four structural isomers: isovalerylcarnitine , 2-methylbutyrylcarnitine , n-valerylcarnitine , and This compound . These compounds share identical molecular weights (m/z 288.2) but differ in acyl-chain branching and metabolic origins.
Table 1: Comparative Analysis of C5-Acylcarnitines
Key Differences and Clinical Significance
Structural and Metabolic Origins: this compound has a 2,2-dimethyl acyl chain, distinguishing it from the 3-methyl (isovalerylcarnitine) and 2-methyl (2-methylbutyrylcarnitine) branched isomers . Unlike endogenous isomers derived from amino acid catabolism (leucine/isoleucine), this compound originates from pivalate-containing drugs .
Analytical Challenges: Standard NBS methods (e.g., flow injection analysis) cannot differentiate C5 isomers, leading to false-positive IVA diagnoses when this compound is present . LC-MS/MS with chromatographic separation resolves this by leveraging elution time differences. For example, this compound elutes earlier than isovalerylcarnitine due to reduced column affinity from its branched structure .
Clinical and Pharmacological Impact: this compound correlates with SCD, causing symptoms like hypoglycemia and muscle weakness in severe cases . Isovalerylcarnitine is pathognomonic for IVA, a life-threatening organic acidemia . False Positives in NBS: Up to 53% of elevated C5 results in German NBS programs were attributable to this compound (C5 range: 0.9–10.6 µmol/L) .
Quantitative Data and Methodological Advances
- Calibration and Detection : LC-MS/MS methods quantify this compound using stable isotopes (e.g., isovalerylcarnitine-d9) with linear ranges up to 5.5 µM (R² = 0.9995) and intra-/inter-assay CVs <10% .
- Geographical Variability : Prescription patterns of pivalate-containing antibiotics influence false-positive rates, with significant regional disparities observed in Europe .
Q & A
Q. What analytical methods are recommended for detecting pivaloylcarnitine in biological samples?
Methodological Answer: this compound is typically quantified using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) . Key parameters include:
- Detection limits : 0.02 μg/mL (plasma) and 1 μg/mL (urine) for HPLC .
- Chromatographic separation : Baseline resolution of C5-acylcarnitine isomers (e.g., this compound vs. isovalerylcarnitine) using reverse-phase columns with mobile phases optimized for polarity differences .
- Internal standards : Stable isotope-labeled analogs (e.g., isovaleryl-2H9-L-carnitine) ensure precision in MS-based workflows .
Q. How does this compound interfere with newborn screening for isovaleric acidemia (IVA)?
Methodological Answer: this compound (p-C5) is isobaric with isovalerylcarnitine (i-C5), a biomarker for IVA, leading to false positives in flow injection analysis-tandem mass spectrometry (FIA-TMS). To mitigate this:
Q. What physiological factors elevate this compound levels in humans?
Methodological Answer: this compound accumulation is linked to prodrug metabolism (e.g., pivampicillin, cefditoren pivoxil) that releases pivalic acid. This acid conjugates with carnitine, depleting free carnitine pools. Key considerations:
- Longitudinal monitoring : Track carnitine levels in patients receiving pivalate-generating drugs .
- Urinary organic acid analysis : Identifies this compound excretion patterns to differentiate from genetic disorders .
Advanced Research Questions
Q. How can pharmacokinetic (PK) studies be designed to assess this compound dynamics in vivo?
Methodological Answer: PK studies should adopt compartmental modeling (e.g., one-compartment model) with nonlinear regression (NONLIN software) to calculate:
Q. What in vitro models are suitable for studying this compound transport mechanisms?
Methodological Answer: L6 skeletal muscle cells overexpressing hOCTN2 (organic cation transporter) are ideal for:
Q. How can conflicting data on this compound’s role in carnitine depletion be resolved?
Methodological Answer: Address contradictions through:
Q. What experimental controls are critical when studying this compound in metabolic disorders?
Methodological Answer: Include:
- Negative controls : Samples from untreated cohorts to rule out dietary pivalate contamination .
- Positive controls : Spiked samples with known concentrations of C5 isomers .
- Longitudinal sampling : Monitor carnitine recovery post-antibiotic therapy to distinguish transient vs. persistent depletion .
Key Research Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
